N-(3,5-dimethylphenyl)azepane-1-sulfonamide
CAS No.: 890593-78-9
Cat. No.: VC21506631
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890593-78-9 |
|---|---|
| Molecular Formula | C14H22N2O2S |
| Molecular Weight | 282.4g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)azepane-1-sulfonamide |
| Standard InChI | InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3 |
| Standard InChI Key | XYUJLGRZTFRYOR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Azepane ring: A saturated seven-membered nitrogen-containing heterocycle (C₆H₁₃N) .
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Sulfonamide group: A sulfonamide linkage (-SO₂NH-) connecting the azepane to the aromatic moiety .
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3,5-Dimethylphenyl substituent: An aromatic ring with methyl groups at the 3 and 5 positions, enhancing hydrophobicity and steric bulk .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 890593-78-9 | |
| Molecular Formula | C₁₄H₂₂N₂O₂S | |
| Molecular Weight | 282.4 g/mol | |
| SMILES | CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C | |
| InChIKey | XYUJLGRZTFRYOR-UHFFFAOYSA-N |
Electronic and Conformational Features
The sulfonamide group’s electron-withdrawing nature polarizes the N-H bond, enabling hydrogen bonding with biological targets . The azepane ring’s conformational flexibility allows interactions with hydrophobic pockets in enzymes, while the 3,5-dimethylphenyl group modulates solubility and binding affinity .
Synthetic Methodologies
Classical Synthesis Approach
The primary synthesis involves nucleophilic substitution between 3,5-dimethylaniline and azepane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . This method ensures regioselective sulfonamide formation.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane | Enhances reaction kinetics |
| Temperature | 0–25°C | Maximizes yield (>70%) |
| Reaction Time | 12–24 hours | Completes substitution |
Alternative Strategies
Recent advances in sulfonamide synthesis include Pd/LA-catalyzed decarboxylative annulation, though this method is more suited for non-fused azepanes. For N-aryl sulfonamides, sulfinylamine reagents (e.g., t-BuONSO) enable one-pot syntheses with organometallic nucleophiles, offering scalability .
Biological Activity and Mechanistic Insights
General Sulfonamide Pharmacology
Sulfonamides inhibit enzymes by mimicking natural substrates. For example:
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Dihydropteroate synthetase inhibition: Competitive antagonism of p-aminobenzoic acid (PABA), disrupting bacterial folate synthesis .
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Carbonic anhydrase (CA) inhibition: Binding to the zinc-coordinated hydroxide ion in CA active sites .
Hypothetical Activity of N-(3,5-Dimethylphenyl)azepane-1-Sulfonamide
While direct data on this compound is limited, related sulfonamides exhibit:
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Anti-inflammatory effects: Modulation of COX-2 or NF-κB pathways .
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Antimicrobial activity: Inhibition of bacterial dihydropteroate synthetase .
Table 3: Comparative Activity of Sulfonamide Derivatives
Structure-Activity Relationships (SAR)
The 3,5-dimethylphenyl group likely enhances:
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Hydrophobic interactions: With enzyme hydrophobic pockets.
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Electron donation: Through methyl groups, stabilizing hydrogen bonds .
Comparative Analysis with Related Sulfonamides
Substitution Pattern Effects
| Substituent Position | Biological Impact | Example Compound |
|---|---|---|
| 2,4-Dimethyl | Enhanced anti-inflammatory activity | N-(2,4-Dimethylphenyl)azepane-1-sulfonamide |
| 3,5-Dimethyl | Improved solubility and metabolic stability | N-(3,5-Dimethylphenyl)azepane-1-sulfonamide |
Ring Size and Functional Groups
| Feature | Azepane Sulfonamides | Piperidine Sulfonamides |
|---|---|---|
| Ring flexibility | Higher (7-membered) | Lower (6-membered) |
| CA inhibition | Moderate (hCA II) | Strong (hCA IX) |
Challenges and Future Research Directions
Synthetic Optimization
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Catalytic methods: Explore Pd/LA systems for scalable synthesis.
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Green chemistry: Replace dichloromethane with eco-friendly solvents .
Biological Profiling
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In vitro assays: Test against hCA isoforms (I, II, IX, XII) .
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In vivo models: Assess efficacy in inflammatory disease models .
Derivative Design
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Prodrug development: Introduce labile groups for targeted delivery.
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Dual-action hybrids: Combine sulfonamide with kinase inhibitors.
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